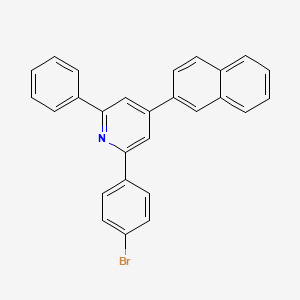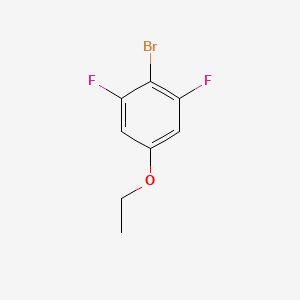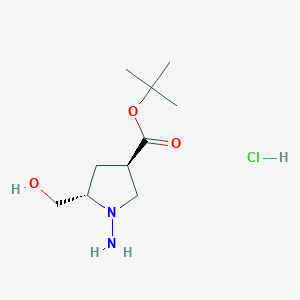
(2S,4R)-2-hydroxymethyl-4-BOC-amino Pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a hydroxymethyl group and a BOC-protected amino group on a pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of (2S,4R)-2-hydroxymethyl-4-BOC-amino pyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (2S,4R)-2-hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions: (2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
(2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which (2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or modulator, depending on its application. The exact mechanism can vary based on the biological system and the specific conditions under which it is used.
類似化合物との比較
(2S,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine Hydrochloride is unique due to its specific structural features and functional groups. Similar compounds include:
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine: This compound has similar structural elements but differs in the presence of additional hydroxyl groups.
2-Hydroxymethyl-4-BOC-amino piperidine: This compound is structurally similar but features a piperidine ring instead of a pyrrolidine ring.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H21ClN2O3 |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
tert-butyl (3R,5S)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChIキー |
OEWIWBDMLHYHFL-WLYNEOFISA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](N(C1)N)CO.Cl |
正規SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


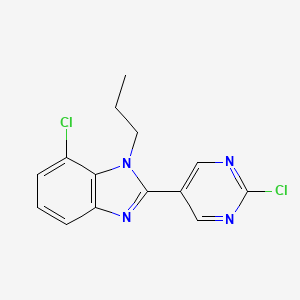
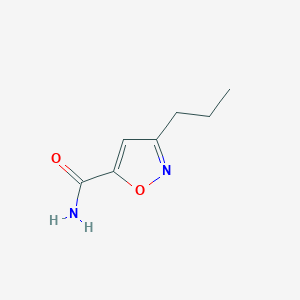
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)

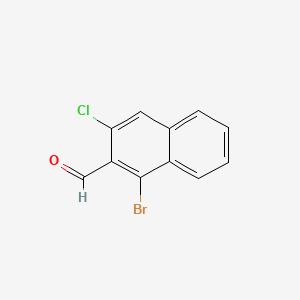
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
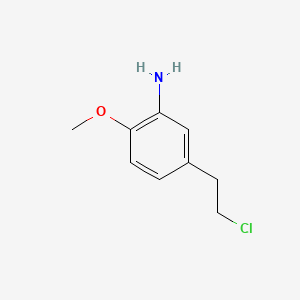
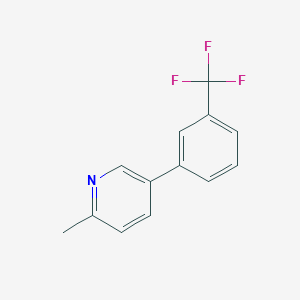
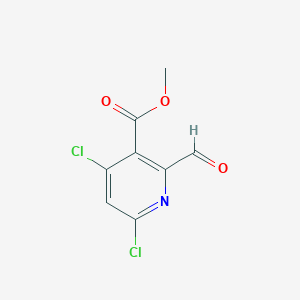
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
